(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium
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Overview
Description
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and an oxidoazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium typically involves the reaction of 4-nitrophenylacetic acid with appropriate reagents under controlled conditions. One common method includes the use of catalytic reduction, where nanostructured materials serve as catalysts to facilitate the reduction of 4-nitrophenol . The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes utilize advanced nanostructured catalysts to enhance the efficiency and scalability of the reaction. The industrial methods are designed to optimize the reaction conditions, including temperature, pressure, and solvent choice, to achieve maximum yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Catalytic reduction is a common reaction, where the nitro group is reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
(E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium has several scientific research applications:
Chemistry: It is used as a model compound in studies of catalytic reduction and oxidation reactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: The compound is utilized in the synthesis of advanced materials and nanostructured catalysts.
Mechanism of Action
The mechanism by which (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium exerts its effects involves interactions with molecular targets and pathways. For instance, in catalytic reduction reactions, the compound interacts with the catalyst’s active sites, facilitating electron transfer and reduction of the nitro group . In biological systems, its derivatives may interact with cellular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoylacetate: This compound shares a similar nitrophenyl structure and is used in similar chemical reactions.
4-nitrophenylacetic acid: Another related compound, often used as a precursor in the synthesis of (E)-methyl[3-(4-nitrophenyl)-3-oxopropylidene]oxidoazanium.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-methyl-3-(4-nitrophenyl)-3-oxopropan-1-imine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBIWEXDYPAGHX-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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